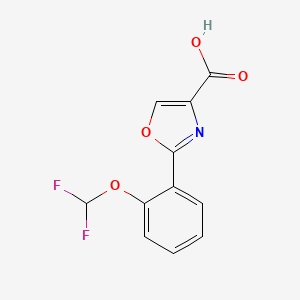
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The oxazolines formed can then be oxidized to oxazoles using reagents like manganese dioxide (MnO2) or bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages in terms of safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .
Applications De Recherche Scientifique
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar chemical properties.
Isoxazole: Another five-membered ring compound with different substitution patterns.
Thiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity.
Uniqueness
2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it distinct from other oxazole derivatives and similar heterocyclic compounds .
Propriétés
Formule moléculaire |
C11H7F2NO4 |
|---|---|
Poids moléculaire |
255.17 g/mol |
Nom IUPAC |
2-[2-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)18-8-4-2-1-3-6(8)9-14-7(5-17-9)10(15)16/h1-5,11H,(H,15,16) |
Clé InChI |
IANIONLQWOVOAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


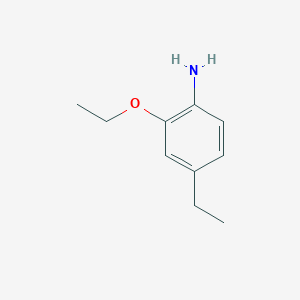
![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)



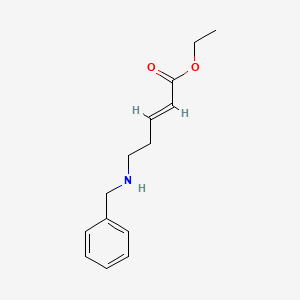
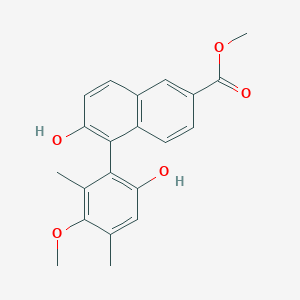



![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
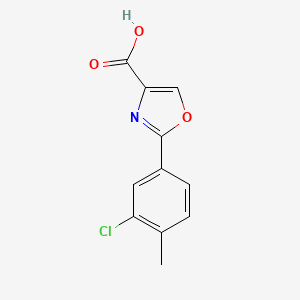
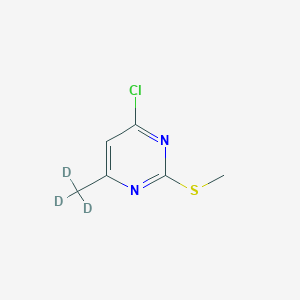
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
